molecular formula C14H19F2N3O B10968461 N-(2,4-difluorophenyl)-4-propylpiperazine-1-carboxamide

N-(2,4-difluorophenyl)-4-propylpiperazine-1-carboxamide

Cat. No.: B10968461
M. Wt: 283.32 g/mol
InChI Key: OLAGSXXPFCICTG-UHFFFAOYSA-N
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Description

N-(2,4-Difluorophenyl)-4-propyl-1-piperazinecarboxamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 2,4-difluorophenyl group and a propyl chain, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Difluorophenyl)-4-propyl-1-piperazinecarboxamide typically involves the reaction of 2,4-difluoroaniline with 4-propylpiperazine in the presence of a coupling agent such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Difluorophenyl)-4-propyl-1-piperazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-Difluorophenyl)-4-propyl-1-piperazinecarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-Difluorophenyl)-4-propyl-1-piperazinecarboxamide is unique due to its specific substitution pattern and the presence of both a piperazine ring and a propyl chain. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H19F2N3O

Molecular Weight

283.32 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-4-propylpiperazine-1-carboxamide

InChI

InChI=1S/C14H19F2N3O/c1-2-5-18-6-8-19(9-7-18)14(20)17-13-4-3-11(15)10-12(13)16/h3-4,10H,2,5-9H2,1H3,(H,17,20)

InChI Key

OLAGSXXPFCICTG-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCN(CC1)C(=O)NC2=C(C=C(C=C2)F)F

Origin of Product

United States

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